REACTION_CXSMILES
|
O1[C:5]2([CH2:10][CH2:9][CH:8]([N:11]3[C:15]4[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=4[NH:13][C:12]3=[O:20])[CH2:7][CH2:6]2)[O:4]CC1.CC(C)=O.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>O>[O:4]=[C:5]1[CH2:10][CH2:9][CH:8]([N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[NH:13][C:12]2=[O:20])[CH2:7][CH2:6]1 |f:2.3|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)N2C(NC1=C2C=CC=C1)=O
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting light brown solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oil thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified with a 50 g SNAP column (Biotage)
|
Type
|
CUSTOM
|
Details
|
The mixture was used in the next step without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CC1)N1C(NC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.97 mmol | |
AMOUNT: MASS | 0.685 g | |
YIELD: PERCENTYIELD | 74.2% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |